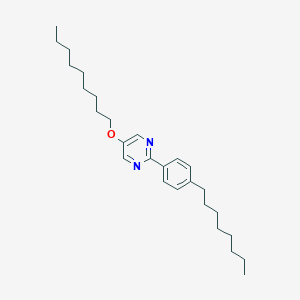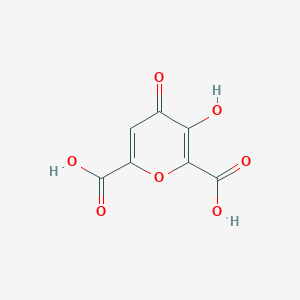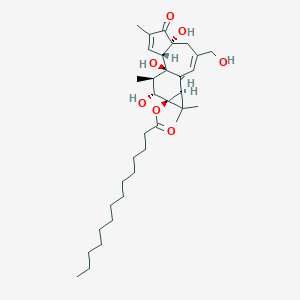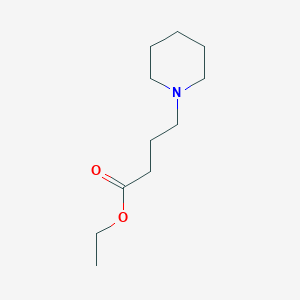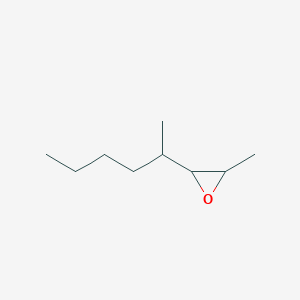
Ethyl 2-cyano-2-(4-cyanophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(4-cyanophenyl)acetate is an organic compound with the molecular formula C12H10N2O2. It is a white to yellow solid and is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(4-cyanophenyl)acetate can be synthesized through several methods. One common method involves the reaction of 4-cyanobenzyl bromide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(4-cyanophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Condensation: The compound can undergo condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium ethoxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation: Amines in the presence of a catalyst like triethylamine.
Major Products Formed
Nucleophilic substitution: Substituted cyano derivatives.
Hydrolysis: 2-cyano-2-(4-cyanophenyl)acetic acid.
Condensation: Amide derivatives.
Scientific Research Applications
Ethyl 2-cyano-2-(4-cyanophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(4-cyanophenyl)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano groups and ester functionality allow it to participate in a range of reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the 4-cyanophenyl group.
4-cyanobenzyl cyanide: Contains the 4-cyanophenyl group but lacks the ester functionality.
2-cyano-2-(4-cyanophenyl)acetic acid: The hydrolyzed form of ethyl 2-cyano-2-(4-cyanophenyl)acetate.
Uniqueness
This compound is unique due to the presence of both cyano and ester groups, which provide it with versatile reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
ethyl 2-cyano-2-(4-cyanophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-5-3-9(7-13)4-6-10/h3-6,11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDVRMADXPBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444028 |
Source


|
| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120885-48-5 |
Source


|
| Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




